3-Ethoxy-2,4-difluorophenol

Description

BenchChem offers high-quality 3-Ethoxy-2,4-difluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2,4-difluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

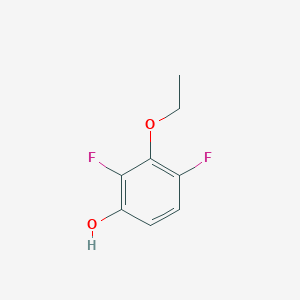

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2,4-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNBSCYSXFZNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-2,4-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-2,4-difluorophenol (CAS No. 1017778-14-1), a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document elucidates its physicochemical properties, presents a validated synthetic methodology, explores its applications as a strategic building block, and outlines critical safety and handling protocols. The strategic incorporation of both ethoxy and difluoro moieties offers a unique combination of properties, making this molecule a valuable intermediate for developing novel pharmaceuticals and advanced materials.

Core Chemical Identity and Properties

3-Ethoxy-2,4-difluorophenol is a substituted phenol derivative. The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly influences the acidity of the phenolic hydroxyl group and the overall electronic properties of the molecule. The ethoxy group introduces lipophilicity and potential for hydrogen bond acceptance. Its unique CAS number is 1017778-14-1.[1][2][3]

Chemical Structure

The structural arrangement of the functional groups is key to the reactivity and utility of the molecule.

Caption: 2D Structure of 3-Ethoxy-2,4-difluorophenol.

Physicochemical Data

The following table summarizes the key computed and reported properties for 3-Ethoxy-2,4-difluorophenol. Experimental data for properties such as melting and boiling points are not widely published and should be determined empirically.

| Property | Value | Source |

| CAS Number | 1017778-14-1 | [1] |

| Molecular Formula | C₈H₈F₂O₂ | [2][4] |

| Molecular Weight | 174.15 g/mol | [2] |

| Exact Mass | 174.04900 Da | |

| Polar Surface Area (PSA) | 29.46 Ų | |

| LogP (predicted) | 2.07 | |

| HS Code | 2909500000 |

Synthesis Methodology: A Representative Protocol

While multiple synthetic routes may exist, a common and logical approach for preparing 3-Ethoxy-2,4-difluorophenol involves the selective O-ethylation of a suitable precursor, 2,4-difluorophenol. This method is reliable and leverages readily available starting materials.

Causality of the Synthetic Approach

The synthesis hinges on the Williamson ether synthesis, a robust method for forming ethers. The phenolic proton of 2,4-difluorophenol is acidic and can be readily removed by a moderately strong base, such as potassium carbonate (K₂CO₃), to form a phenoxide anion. This nucleophilic phenoxide then attacks an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in an SN2 reaction to form the desired ether. The use of a polar aprotic solvent like acetone or DMF is crucial as it solvates the cation (K⁺) without deactivating the nucleophilic phenoxide, thereby accelerating the reaction.

Sources

- 1. CAS 1017778-14-1 | 2607-3-1C | MDL MFCD09258727 | 3-Ethoxy-2,4-difluorophenol | SynQuest Laboratories [synquestlabs.com]

- 2. 3-Ethoxy-2,4-difluorophenol - CAS:1017778-14-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 3-Ethoxy-2,4-difluorophenol - CAS:1017778-14-1 - 东莞康润实验科技有限公司 [krlab.com]

- 4. 3-Ethoxy-2,4-difluorophenol | C8H8F2O2 | CID 46737644 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethoxy-2,4-difluorophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethoxy-2,4-difluorophenol, its synthesis, reactivity, and potential applications, particularly in the field of medicinal chemistry. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough resource for laboratory and research applications.

Core Chemical Identity and Physical Properties

3-Ethoxy-2,4-difluorophenol is a fluorinated aromatic compound with the chemical formula C₈H₈F₂O₂. The presence of two fluorine atoms and an ethoxy group on the phenol ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 3-Ethoxy-2,4-difluorophenol and Related Analogs

| Property | 3-Ethoxy-2,4-difluorophenol | 4-Ethoxy-2,3-difluorophenol (Isomer) | 2,4-Difluorophenol (Analog) | 3-Ethoxyphenol (Analog) |

| CAS Number | 1017778-14-1[1] | 126163-56-2 | 367-27-1 | 621-34-1 |

| Molecular Formula | C₈H₈F₂O₂ | C₈H₈F₂O₂ | C₆H₄F₂O | C₈H₁₀O₂ |

| Molecular Weight | 174.15 g/mol [1] | 174.14 g/mol | 130.09 g/mol | 138.16 g/mol |

| Melting Point | Data not available | 73 °C | 22.4 °C | Data not available |

| Boiling Point | Data not available | 235 °C | 52-53 °C at 19 mmHg | Data not available |

| Calculated LogP | 2.07[2] | 2.1 | 1.7 | 1.8 |

| Polar Surface Area | 29.46 Ų[2] | 29.5 Ų | 20.2 Ų | 29.5 Ų |

Synthesis of Substituted Difluorophenols: A Strategic Approach

Conceptual Synthetic Workflow

The synthesis would likely proceed through a multi-step sequence starting from a readily available difluorinated benzene derivative. A potential pathway is outlined below.

Caption: Conceptual synthetic pathway for 3-Ethoxy-2,4-difluorophenol.

Experimental Protocol: Synthesis of 4-Ethoxy-2,3-difluorophenol (Isomer)

This protocol, adapted from patent literature, describes a one-pot method for the synthesis of the isomeric 4-Ethoxy-2,3-difluorophenol and serves as a procedural reference.[3]

Step 1: Grignard Reagent Formation

-

Under a nitrogen atmosphere, add magnesium turnings and anhydrous tetrahydrofuran (THF) to a flame-dried reactor.

-

Add a catalytic amount of iodine to initiate the reaction.

-

Slowly add a solution of 4-ethoxy-2,3-difluorobromobenzene in THF, maintaining a controlled temperature (e.g., 10-30 °C).

-

After the addition is complete, allow the reaction to proceed until the starting material is consumed (monitored by TLC or GC).

Step 2: Boration

-

Cool the freshly prepared Grignard reagent to a low temperature (e.g., -40 to -20 °C).

-

Slowly add trimethyl borate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the borate ester formation is complete.

Step 3: Hydrolysis and Oxidation

-

Carefully quench the reaction with aqueous hydrochloric acid to hydrolyze the borate ester to the corresponding boronic acid.

-

To the crude 4-ethoxy-2,3-difluorophenylboronic acid, add methanol and then slowly add hydrogen peroxide (30-50% aqueous solution) at a controlled temperature (e.g., 10-20 °C).

-

Upon completion of the oxidation, concentrate the reaction mixture under reduced pressure.

-

Add water to precipitate the crude product.

-

Isolate the crude 4-ethoxy-2,3-difluorophenol by filtration.

Step 4: Purification

-

The crude product can be purified by recrystallization or column chromatography to yield the pure 4-ethoxy-2,3-difluorophenol.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Ethoxy-2,4-difluorophenol are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 3-Ethoxy-2,4-difluorophenol

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Two signals in the aromatic region (δ 6.5-7.5 ppm), likely appearing as complex multiplets due to H-F and H-H coupling. - Ethoxy Group: A quartet around δ 4.0-4.2 ppm (-OCH₂-) and a triplet around δ 1.3-1.5 ppm (-CH₃). - Phenolic Proton: A broad singlet (δ 5.0-6.0 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm). Carbons directly attached to fluorine will show large C-F coupling constants. The carbon bearing the hydroxyl group will be downfield, as will the carbon attached to the ethoxy group. - Ethoxy Group: Two signals, one around δ 60-70 ppm (-OCH₂-) and another around δ 14-16 ppm (-CH₃). |

| IR Spectroscopy | - O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹. - C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): Peaks in the range of 2850-2980 cm⁻¹. - C=C Stretch (Aromatic): Bands around 1500-1600 cm⁻¹. - C-O Stretch (Aryl Ether): A strong absorption around 1200-1280 cm⁻¹. - C-F Stretch: Strong bands in the region of 1100-1300 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 174.05. - Key Fragmentation Patterns: Loss of the ethyl group (M-29), loss of the ethoxy group (M-45), and other fragments characteristic of a fluorinated phenol structure. |

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 3-Ethoxy-2,4-difluorophenol is governed by the interplay of the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing fluorine atoms.

-

Acidity: The phenolic proton is acidic and can be readily deprotonated with a suitable base to form a phenoxide, a potent nucleophile for O-alkylation and O-acylation reactions. The fluorine substituents will increase the acidity of the phenol compared to its non-fluorinated counterpart.

-

Electrophilic Aromatic Substitution: The hydroxyl and ethoxy groups are ortho-, para-directing activators. However, the fluorine atoms are deactivating. The substitution pattern will be influenced by both electronic and steric factors.

The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. Difluorinated phenolic compounds are therefore highly sought-after building blocks in medicinal chemistry.

Caption: Potential applications of 3-Ethoxy-2,4-difluorophenol in synthesis.

While specific examples for 3-Ethoxy-2,4-difluorophenol are not prominent in the literature, related structures are key components in various therapeutic agents. For instance, substituted difluorophenols are integral to the development of kinase inhibitors, a critical class of drugs in oncology.

Safety and Handling

Detailed toxicological data for 3-Ethoxy-2,4-difluorophenol are not available. However, based on data for analogous compounds such as 3-ethoxyphenol and other difluorophenols, the following precautions should be taken.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation. May also cause respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

3-Ethoxy-2,4-difluorophenol is a valuable, albeit not extensively documented, fluorinated building block with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset for its physical and spectroscopic properties is not currently in the public domain, this guide provides a comprehensive overview based on available information and logical scientific inference from related compounds. The synthetic strategies and reactivity patterns discussed herein should provide a solid foundation for researchers and drug development professionals looking to utilize this and similar fluorinated phenols in their work.

References

-

CP Lab Safety. 3-Ethoxy-2,4-difluorophenol, 96% Purity, C8H8F2O2, 10 grams. [Link]

-

Chemsrc. 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1. [Link]

-

Dongguan Kangrun Experimental Technology Co., Ltd. 3-Ethoxy-2,4-difluorophenol - CAS:1017778-14-1. [Link]

-

PubChem. 3-Ethoxy-2,4-difluorophenol | C8H8F2O2 | CID 46737644. [Link]

- Google Patents. CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.

Sources

- 1. US10813936B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL)-pyrazolo[1,5-A]pyrimidin-3-YL)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Google Patents [patents.google.com]

- 2. 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1 | Chemsrc [chemsrc.com]

- 3. CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method - Google Patents [patents.google.com]

3-Ethoxy-2,4-difluorophenol structure

An In-depth Technical Guide to 3-Ethoxy-2,4-difluorophenol: Structure, Synthesis, and Applications

Introduction

3-Ethoxy-2,4-difluorophenol is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. As a trifunctional chemical intermediate, it possesses a unique combination of a hydroxyl group, an ethoxy group, and a difluorinated phenyl ring.[1] The presence of fluorine atoms is particularly significant as they can enhance crucial properties of parent molecules, such as metabolic stability, binding affinity to biological targets, and membrane permeability.[1] This guide provides a comprehensive technical overview of the structure, properties, synthesis, and potential applications of 3-Ethoxy-2,4-difluorophenol, aimed at researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The core of 3-Ethoxy-2,4-difluorophenol is a benzene ring substituted with a hydroxyl group at position 1, an ethoxy group at position 3, and fluorine atoms at positions 2 and 4. This specific substitution pattern influences its electronic properties, reactivity, and potential biological activity.

Key Physicochemical Properties of 3-Ethoxy-2,4-difluorophenol [2][3]

| Property | Value | Source |

| CAS Number | 1017778-14-1 | [2] |

| Molecular Formula | C₈H₈F₂O₂ | [2][3] |

| Molecular Weight | 174.14 g/mol | [2] |

| Exact Mass | 174.04900 | [2] |

| LogP | 2.06910 | [2] |

| PSA (Polar Surface Area) | 29.46 Ų | [2] |

| HS Code | 2909500000 | [2] |

Synthesis and Purification

While specific literature detailing the synthesis of 3-Ethoxy-2,4-difluorophenol is not abundant, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A common strategy for synthesizing substituted phenols involves the diazotization of a corresponding aniline, followed by hydrolysis.[4]

A logical synthetic pathway would start from the more readily available 2,4-difluoroaniline.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a multi-step process, beginning with the protection of the aniline, followed by etherification, and concluding with deprotection and diazotization/hydrolysis. A more direct, albeit potentially lower-yielding, approach could involve direct manipulation of a difluorophenol derivative.

A related compound, 4-ethoxy-2,3-difluorophenol, is synthesized from 4-ethoxy-2,3-difluorobromobenzene via a Grignard reaction, borating reaction, and subsequent oxidation.[5] This suggests that a similar strategy starting from a suitably substituted bromobenzene could be a viable route.

Experimental Protocol: Synthesis via Diazotization of 3-Ethoxy-2,4-difluoroaniline

This protocol is a representative method based on standard organic synthesis techniques.[4]

Step 1: Synthesis of 3-Ethoxy-2,4-difluoroaniline This intermediate is crucial and can be synthesized from 2,4-difluoro-3-nitrophenol through etherification followed by reduction of the nitro group.

Step 2: Diazotization and Hydrolysis

-

Dissolution: Dissolve 3-Ethoxy-2,4-difluoroaniline (1 equivalent) in a dilute aqueous solution of a strong acid, such as sulfuric acid.

-

Cooling: Cool the solution to between 0 and 5 °C in an ice-salt bath to ensure the stability of the diazonium salt to be formed.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. It is critical to maintain the temperature below 5 °C during this addition to prevent premature decomposition of the diazonium salt.

-

Stirring: Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C to ensure the reaction goes to completion.

-

Hydrolysis: To convert the diazonium salt to the phenol, add the solution to boiling water or introduce steam through the solution. The hydroxyl group will replace the diazonium group.

-

Extraction: Extract the resulting 3-Ethoxy-2,4-difluorophenol from the aqueous mixture using a suitable organic solvent like diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 3-Ethoxy-2,4-difluorophenol.

Spectral Characterization

¹H NMR Spectroscopy

-

Aromatic Protons: Two signals are expected in the aromatic region, each integrating to one proton. The proton at position 6 will likely appear as a doublet of doublets due to coupling with the adjacent fluorine atoms. The proton at position 5 will also exhibit complex splitting.

-

Ethoxy Group: A quartet corresponding to the -O-CH₂- protons and a triplet for the -CH₃ protons are expected.

-

Hydroxyl Proton: A broad singlet for the -OH proton, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Eight distinct carbon signals are anticipated. The carbons bonded to fluorine will show characteristic splitting (C-F coupling). The carbon attached to the hydroxyl group and the ethoxy group will be downfield.

¹⁹F NMR Spectroscopy

-

Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 4.

Infrared (IR) Spectroscopy

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.

-

C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

Strong C-O stretching bands for the ether and phenol groups.

-

C-F stretching absorptions, typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

-

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 174.14. Fragmentation patterns would likely involve the loss of the ethoxy group or other characteristic fragments.

Applications in Research and Drug Development

The structural motifs present in 3-Ethoxy-2,4-difluorophenol make it a valuable building block in drug discovery and agrochemical development.

-

Kinase Inhibitors: The difluorophenol moiety can be incorporated into scaffolds designed to target the ATP-binding site of various kinases.[1] Fluorine atoms can form favorable interactions with amino acid residues in the binding pocket, potentially increasing potency and selectivity.[1]

-

Antimicrobial and Anticancer Agents: Phenolic compounds are known for their potential cytotoxic and antimicrobial properties.[6] The ethoxy and difluoro substitutions can be modulated to optimize these activities.

-

Agrochemicals: Difluorinated aromatic compounds are integral to many modern herbicides and fungicides.[7] The unique electronic properties conferred by the fluorine atoms can enhance the biological activity and metabolic stability of these agrochemicals.[7] For instance, the herbicide Diflufenican contains a 2,4-difluoroaniline moiety, highlighting the importance of this substitution pattern.[7]

Conceptual Signaling Pathway Involvement

Given its potential as a kinase inhibitor, a molecule derived from 3-Ethoxy-2,4-difluorophenol could hypothetically inhibit a signaling pathway crucial for cancer cell proliferation, such as the MAP kinase pathway.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Ethoxy-2,4-difluorophenol is not widely available, the safety precautions for structurally similar compounds such as 4'-Ethoxy-2',3'-difluoroacetophenone and 3-ethoxyphenol provide a general guideline.[8][9]

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9] May also cause respiratory irritation.[9]

-

Precautions: Handle in a well-ventilated area or a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] If swallowed, rinse the mouth with water and consult a physician.[9] In case of skin contact, wash off with soap and plenty of water.[9]

Conclusion

3-Ethoxy-2,4-difluorophenol is a versatile fluorinated building block with significant potential in various areas of chemical research, particularly in the synthesis of novel pharmaceuticals and agrochemicals. Its unique structural features, including the strategic placement of fluorine atoms and an ethoxy group on a phenolic ring, provide a foundation for developing molecules with enhanced biological activity and optimized physicochemical properties. The synthetic strategies and potential applications outlined in this guide offer a technical foundation for researchers to explore the utility of this compound in their respective fields.

References

-

Chemsrc. 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1. Available from: [Link]

-

PubChem. 3-Ethoxy-2,4-difluorophenol | C8H8F2O2 | CID 46737644. Available from: [Link]

-

Dongguan Kangrun Experimental Technology Co., Ltd. 3-Ethoxy-2,4-difluorophenol - CAS:1017778-14-1. Available from: [Link]

-

PubChem. 3-Ethoxy-2,4-difluoroaniline | C8H9F2NO | CID 46737643. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

- Google Patents. CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1 | Chemsrc [chemsrc.com]

- 3. 3-Ethoxy-2,4-difluorophenol | C8H8F2O2 | CID 46737644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 3-Ethoxy-2,4-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Ethoxy-2,4-difluorophenol, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document delves into its chemical properties, potential synthetic pathways, and prospective applications, offering a foundational resource for researchers engaged in novel molecular design and development.

Core Molecular Attributes

3-Ethoxy-2,4-difluorophenol, with the CAS Number 1017778-14-1, is a substituted phenol featuring an ethoxy group and two fluorine atoms on the aromatic ring. These structural motifs are significant in modulating the molecule's physicochemical and pharmacological properties.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O₂ | [1] |

| Molecular Weight | 174.145 g/mol | [1] |

| Exact Mass | 174.04900 u | [1] |

| LogP (Predicted) | 2.069 | [1] |

| Polar Surface Area | 29.46 Ų | [1] |

The presence of fluorine atoms can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability, making fluorinated compounds like 3-Ethoxy-2,4-difluorophenol attractive scaffolds in drug discovery.[2]

Synthesis and Methodology

While specific, peer-reviewed synthetic protocols for 3-Ethoxy-2,4-difluorophenol are not extensively documented in readily available literature, a logical synthetic approach can be extrapolated from established methods for analogous fluorinated and ethoxylated phenols. A plausible synthetic route would likely involve the etherification of a difluorophenol precursor.

A potential, though unverified, synthetic pathway could be analogous to the synthesis of its isomer, 4-ethoxy-2,3-difluorophenol. This involves a multi-step process beginning with a brominated difluoroethoxybenzene, which is converted to a Grignard reagent, followed by boration and subsequent oxidation to yield the phenol.[3]

Conceptual Synthetic Workflow

A hypothetical synthesis could proceed as follows:

-

Starting Material : 1-Bromo-3-ethoxy-2,4-difluorobenzene.

-

Grignard Formation : Reaction with magnesium metal in an ethereal solvent (e.g., THF) to form the corresponding Grignard reagent.

-

Boration : Reaction of the Grignard reagent with a borate ester, such as trimethyl borate.

-

Oxidative Workup : Hydrolysis of the resulting boronic ester followed by oxidation (e.g., with hydrogen peroxide) to yield the final phenol product.

This proposed pathway is illustrative and would require experimental validation and optimization.

Caption: A plausible synthetic route to 3-Ethoxy-2,4-difluorophenol.

Potential Applications in Research and Development

The unique substitution pattern of 3-Ethoxy-2,4-difluorophenol suggests its potential as a key building block in the synthesis of complex organic molecules. Difluorinated phenyl rings are common moieties in various bioactive compounds, including kinase inhibitors and agrochemicals.[4]

The ethoxy group can serve as a handle for further functionalization or to modulate solubility and pharmacokinetic properties. While direct applications of 3-Ethoxy-2,4-difluorophenol are not yet widely reported, its structural similarity to compounds used in the development of anti-inflammatory agents and other therapeutics suggests its potential utility in these areas. For instance, related difluorophenyl derivatives have been investigated as inhibitors of inducible nitric-oxide synthase (iNOS), which is implicated in inflammatory diseases.[2]

Spectroscopic Characterization (Predicted)

-

¹H NMR : The proton NMR spectrum would be expected to show signals for the ethoxy group (a triplet and a quartet) and the aromatic protons, with coupling patterns influenced by the fluorine substituents.

-

¹³C NMR : The carbon NMR would display distinct signals for the eight carbon atoms, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns.

-

IR Spectroscopy : The infrared spectrum would likely show characteristic bands for the O-H stretch of the phenolic group, C-O-C stretching of the ether, and C-F stretching vibrations.

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Ethoxy-2,4-difluorophenol is not widely available. Therefore, it should be handled with the precautions appropriate for a novel research chemical and for substituted phenols in general. Based on data for structurally related compounds such as 3-ethoxyphenol, this compound may be a combustible liquid and could cause skin, eye, and respiratory irritation.[5]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

3-Ethoxy-2,4-difluorophenol is a chemical entity with significant potential for application in synthetic and medicinal chemistry. Its unique combination of functional groups makes it a valuable building block for the creation of novel molecules with tailored properties. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in drug discovery and materials science.

References

-

Chemsrc. 3-Ethoxy-2,4-difluorophenol. [Link]

- Google Patents. Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.

-

PubChem. 3-Ethoxy-2,4-difluoroaniline. [Link]

-

Ohtsuka, M., et al. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis. Journal of Pharmacology and Experimental Therapeutics, 303(1), 52-57. [Link]

-

The Royal Society of Chemistry. Supporting information for an article. [Link]

- Google Patents. Synthesis of 2-(3,4-difluorophenyl)

-

PubChem. 3-Ethoxy-2,4-difluorophenol. [Link]

- Google Patents. Production method of 3-ethoxy-4-nitrophenol.

-

PubChemLite. 4-ethoxy-2,3-difluorophenol (C8H8F2O2). [Link]

- Google Patents.

- Google Patents. Production process of 2-ethoxy-4, 6-difluoropyrimidine.

-

NIST. Ethene, ethoxy- in the NIST WebBook. [Link]

-

PubChem. 3-Ethoxy-4-methoxyphenol. [Link]

-

ResearchGate. A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide. [Link]

-

NIST. Phenol, 4-ethoxy- in the NIST WebBook. [Link]

-

ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... [Link]

-

SpectraBase. 3-Ethoxy-4-methoxy-benzaldehyde - Optional[FTIR] - Spectrum. [Link]

-

CP Lab Safety. 3-Ethoxy-2,4-difluorophenol, 96% Purity, C8H8F2O2, 10 grams. [Link]

Sources

- 1. 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1 | Chemsrc [chemsrc.com]

- 2. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 3-Ethoxy-2,4-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Ethoxy-2,4-difluorophenol, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document will delve into its chemical identity, a plausible synthetic route, potential applications in drug discovery, predicted spectroscopic data for characterization, and essential safety and handling protocols.

Chemical Identity and Properties

3-Ethoxy-2,4-difluorophenol is a substituted phenol characterized by the presence of an ethoxy group and two fluorine atoms on the benzene ring. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules.

| Identifier | Value |

| IUPAC Name | 3-Ethoxy-2,4-difluorophenol |

| CAS Number | 1017778-14-1[1] |

| Molecular Formula | C₈H₈F₂O₂ |

| Molecular Weight | 174.15 g/mol |

| Canonical SMILES | CCOC1=C(C=CC(=C1F)O)F |

| InChI Key | CCNBSCYSXFZNAU-UHFFFAOYSA-N |

Synthesis of 3-Ethoxy-2,4-difluorophenol: A Proposed Experimental Protocol

The precursor, 3-Ethoxy-2,4-difluoroaniline, is commercially available, providing a convenient starting point for this synthesis.[4]

Reaction Scheme

Sources

physical and chemical properties of 3-Ethoxy-2,4-difluorophenol

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-2,4-difluorophenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-Ethoxy-2,4-difluorophenol (CAS No. 1017778-14-1), a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. For professionals in drug discovery, understanding the nuanced physicochemical properties of such an intermediate is paramount for reaction design, pharmacokinetic modulation, and lead optimization. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages expert analysis, data from analogous structures, and established analytical principles to provide a predictive overview and robust experimental frameworks for its characterization. We present detailed protocols for determining key parameters such as solubility and acidity (pKa), alongside an in-depth prediction of its spectral characteristics (NMR, IR, MS). This document is designed to serve as a foundational resource for researchers, enabling them to anticipate the behavior of 3-Ethoxy-2,4-difluorophenol and to design logical, self-validating experiments for its application in complex synthetic campaigns.

Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Difluorinated phenolic compounds, such as 3-Ethoxy-2,4-difluorophenol, are particularly valuable intermediates. The phenolic hydroxyl group serves as a versatile synthetic handle for introducing diversity through etherification, esterification, or cross-coupling reactions. The strategic placement of two fluorine atoms on the aromatic ring creates a distinct electronic environment, modulating the acidity of the phenol and influencing its reactivity in subsequent transformations. Furthermore, the ethoxy group can serve as a key pharmacophoric element, potentially engaging in beneficial hydrophobic or hydrogen-bonding interactions within a protein's active site. This guide provides the core physicochemical knowledge base required to effectively utilize this promising scaffold.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its synthetic application. While some experimental values for 3-Ethoxy-2,4-difluorophenol are not publicly documented, we can compile known identifiers and calculated parameters, supplemented with data from a closely related isomer for comparative context.

| Property | Value for 3-Ethoxy-2,4-difluorophenol | Notes & Rationale |

| CAS Number | 1017778-14-1[2][3][4] | The unique identifier for this specific chemical structure. |

| Molecular Formula | C₈H₈F₂O₂[2][3] | |

| Molecular Weight | 174.15 g/mol [2][3] | |

| Appearance | Not Available | Expected to be a solid or liquid at room temperature. The related isomer, 4-Ethoxy-2,3-difluorophenol, is a solid.[5] |

| Melting Point | Not Available | The melting point of the isomer 4-Ethoxy-2,3-difluorophenol is 73 °C.[5] Positional isomerism affects crystal lattice packing, so this value should be used only as a rough estimate. |

| Boiling Point | Not Available | The boiling point of the isomer 4-Ethoxy-2,3-difluorophenol is 235 °C at atmospheric pressure.[5] |

| Calculated LogP | 2.07[2] | Indicates moderate lipophilicity, suggesting poor solubility in water but good solubility in organic solvents like ether, ethyl acetate, and dichloromethane. |

| Calculated PSA | 29.46 Ų[2] | The Polar Surface Area suggests the molecule may have reasonable cell permeability characteristics. |

| Predicted pKa | ~8.5 - 9.5 | The pKa is predicted to be lower (more acidic) than phenol (pKa ≈ 10) due to the electron-withdrawing effects of the two fluorine atoms, but slightly higher than 2,4-difluorophenol (pKa ≈ 8.7) due to the weak electron-donating resonance of the ethoxy group.[6] |

Solubility Profile & Determination Protocol

The LogP value of ~2.07 suggests that 3-Ethoxy-2,4-difluorophenol is primarily non-polar. Its solubility will be low in aqueous media but significant in common organic solvents. The phenolic hydroxyl group provides a site for deprotonation, rendering it soluble in aqueous basic solutions.

Expert Insight: Why Solubility Testing Matters

For drug development professionals, a compound's solubility profile dictates everything from reaction work-up and purification strategies (e.g., liquid-liquid extraction) to its suitability for formulation and absorption in biological systems. The following protocol provides a systematic method to confirm the predicted solubility behavior.

Experimental Workflow: Solubility Determination

Caption: Logical workflow for systematic solubility testing.

Step-by-Step Protocol for Solubility Testing

-

Preparation: Aliquot approximately 10 mg of 3-Ethoxy-2,4-difluorophenol into four separate, labeled test tubes.

-

Water Solubility: To the first tube, add 1 mL of deionized water. Vortex for 30 seconds. Observe for complete dissolution. If insoluble, proceed to the next step.

-

Base Solubility: To the second tube, add 1 mL of 5% aqueous sodium hydroxide (NaOH). Vortex for 30 seconds. The formation of the sodium phenoxide salt should render the compound soluble. This is a confirmatory test for an acidic hydroxyl group.

-

Acid Solubility: To the third tube, add 1 mL of 5% aqueous hydrochloric acid (HCl). Vortex for 30 seconds. The compound is expected to be insoluble.

-

Organic Solvent Solubility: To the fourth tube, add 1 mL of diethyl ether or ethyl acetate. Vortex for 30 seconds. The compound is expected to be fully soluble.

-

Record Observations: Document the results (soluble, partially soluble, insoluble) for each solvent system.

Acidity and pKa Analysis

The pKa of the phenolic proton is a critical parameter that governs nucleophilicity in SₙAr reactions and binding interactions in biological systems. The two electron-withdrawing fluorine atoms are expected to significantly acidify the proton compared to phenol (pKa ~10.0). The ethoxy group, being ortho/para-directing, is a weak activating group via resonance but is electron-withdrawing via induction. Its net effect on acidity in the meta position relative to the hydroxyl is expected to be minor but slightly electron-donating, making 3-Ethoxy-2,4-difluorophenol likely slightly less acidic than 2,4-difluorophenol itself.

Experimental Workflow: pKa Determination via Spectrometric Titration

Caption: Workflow for determining pKa using UV-Vis spectrophotometry.

Step-by-Step Protocol for pKa Determination

-

Stock Solution: Prepare a 10 mM stock solution of 3-Ethoxy-2,4-difluorophenol in a minimal amount of acetonitrile or methanol to ensure solubility.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values ranging from approximately 2 to 12.

-

Sample Preparation: Create a series of samples by diluting a fixed volume of the stock solution into a fixed volume of each buffer solution in quartz cuvettes. This ensures the total concentration of the phenol is constant across all samples.

-

Spectral Measurement: Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each buffered sample.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the fully protonated form (at low pH) and the deprotonated phenoxide form (at high pH). Plot the absorbance at one of these wavelengths against the pH of the buffer.

-

pKa Calculation: The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve, where the concentrations of the protonated and deprotonated species are equal, is the pKa of the compound.

Spectroscopic Analysis: A Predictive Guide

No public spectral data is currently available for 3-Ethoxy-2,4-difluorophenol. However, based on its structure and data from analogous compounds, we can predict its key spectral features with a high degree of confidence. This predictive analysis is invaluable for confirming the identity and purity of a synthesized sample.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

-

δ ~6.8-7.2 ppm (2H, m): Aromatic protons. These will appear as complex multiplets due to H-H and H-F couplings. The proton at C6 will be a doublet of doublets (coupled to H5 and the ortho F at C4). The proton at C5 will be a triplet of doublets (coupled to H6, F4, and F2).

-

δ ~5.5 ppm (1H, s, br): Phenolic -OH proton. The chemical shift can vary with concentration and solvent. The peak is often broad and may not show coupling.

-

δ ~4.1 ppm (2H, q, J ≈ 7.0 Hz): Methylene protons (-O-CH₂ -CH₃). The quartet multiplicity is due to coupling with the three methyl protons.

-

δ ~1.4 ppm (3H, t, J ≈ 7.0 Hz): Methyl protons (-O-CH₂-CH₃ ). The triplet multiplicity is due to coupling with the two methylene protons.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

-

δ ~150-158 ppm (d, ¹JCF ≈ 240-250 Hz): C2 and C4 carbons directly attached to fluorine. The large coupling constant is characteristic of a direct C-F bond.

-

δ ~145-150 ppm (dd): C1 carbon attached to the hydroxyl group. It will show smaller couplings to the adjacent fluorine atoms.

-

δ ~135-140 ppm (dd): C3 carbon attached to the ethoxy group. It will also show couplings to the adjacent fluorine atoms.

-

δ ~110-120 ppm (m): C5 and C6 carbons. These will show complex couplings to adjacent protons and fluorine atoms.

-

δ ~65 ppm (s): Methylene carbon (-O-CH₂ -CH₃).

-

δ ~15 ppm (s): Methyl carbon (-O-CH₂-CH₃ ).

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

-

~3350 cm⁻¹ (strong, broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~2980, 2870 cm⁻¹ (medium): Aliphatic C-H stretching from the ethoxy group.

-

~1600, 1500 cm⁻¹ (strong): Aromatic C=C stretching vibrations.

-

~1250-1300 cm⁻¹ (strong): Aryl C-O stretching of the ether linkage.

-

~1100-1200 cm⁻¹ (strong): C-F stretching vibrations.

Mass Spectrometry (MS) (Predicted, EI)

-

m/z 174 (M⁺): Molecular ion peak. Expected to be of significant intensity.

-

m/z 145: Loss of the ethyl group (•CH₂CH₃, 29 Da).

-

m/z 129: Loss of the ethoxy group (•OCH₂CH₃, 45 Da).

Chemical Reactivity and Synthetic Considerations

Reactivity of the Phenolic Hydroxyl

The hydroxyl group is the primary site for functionalization. It can be readily deprotonated with a mild base (e.g., K₂CO₃, NaH) to form the corresponding phenoxide, a potent nucleophile for reactions such as:

-

Williamson Ether Synthesis: Reaction with alkyl halides to form more complex ethers.

-

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Reactivity of the Aromatic Ring

The aromatic ring is subject to electrophilic aromatic substitution (EAS). The directing effects of the substituents must be considered:

-

-OH group: Strongly activating, ortho-, para-directing.

-

-OEt group: Activating, ortho-, para-directing.

-

-F atoms: Deactivating via induction, but ortho-, para-directing via resonance.

The combined effect makes the C6 position the most activated and sterically accessible site for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions).

Plausible Synthetic Route

A specific, validated synthesis for 3-Ethoxy-2,4-difluorophenol is not widely published. However, a logical route can be proposed based on established methodologies for related compounds.[7][8] A common strategy for synthesizing substituted phenols is the hydrolysis of a diazonium salt, which itself is derived from the corresponding aniline.

Caption: Plausible final step in the synthesis via diazotization-hydrolysis.

This pathway involves the diazotization of 3-Ethoxy-2,4-difluoroaniline (CAS 1017778-10-7) with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by hydrolysis of the resulting unstable diazonium salt in boiling water to yield the target phenol.

Conclusion

3-Ethoxy-2,4-difluorophenol represents a strategically valuable, yet under-characterized, building block for chemical synthesis. This guide establishes a foundational understanding of its properties through a combination of compiled data, predictive analysis based on chemical principles, and comparison with structural isomers. The provided experimental protocols for solubility, pKa, and spectral analysis offer a clear and robust framework for researchers to fully characterize this compound in their own laboratories. By leveraging the insights within this document, scientists and drug development professionals can more effectively integrate 3-Ethoxy-2,4-difluorophenol into their research programs, accelerating the discovery of novel therapeutics and advanced materials.

References

-

Chemsrc. (2025). 3-Ethoxy-2,4-difluorophenol(CAS#:1017778-14-1). Retrieved January 20, 2026, from [Link]

- Google Patents. (2015). CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.

-

PubChem. (n.d.). 3-Ethoxy-2,4-difluorophenol. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved January 20, 2026, from [Link]

-

PubChemLite. (n.d.). 4-ethoxy-2,3-difluorophenol. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN105859559A - Production method of 3-ethoxy-4-nitrophenol.

-

MDPI. (2019). IR Studies of Ethoxy Groups on CeO₂. Retrieved January 20, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2-Ethoxyphenol. Retrieved January 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1 | Chemsrc [chemsrc.com]

- 3. arctomsci.com [arctomsci.com]

- 4. CAS 1017778-14-1 | 2607-3-1C | MDL MFCD09258727 | 3-Ethoxy-2,4-difluorophenol | SynQuest Laboratories [synquestlabs.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Ethoxy-2,4-difluorophenol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-2,4-difluorophenol, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document synthesizes established synthetic methodologies, characterization techniques, and the known applications of structurally related compounds to present a scientifically grounded guide for researchers. This whitepaper details plausible synthetic routes, including the Williamson ether synthesis, predicts spectroscopic and physicochemical properties, and explores potential applications, particularly in the development of kinase inhibitors. Safety protocols for handling organofluorine compounds are also addressed.

Introduction: The Significance of Fluorinated Phenols in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2]

Substituted phenols, in particular, are prevalent scaffolds in a wide range of biologically active compounds, including kinase inhibitors.[4][5][6][7] The combination of a phenolic hydroxyl group, which can act as a hydrogen bond donor and acceptor, with the modulating effects of fluorine atoms creates a privileged structural motif for interacting with biological targets. 3-Ethoxy-2,4-difluorophenol, with its specific substitution pattern, presents an intriguing, albeit underexplored, platform for the design of novel therapeutics. This guide aims to provide a foundational understanding of this molecule for researchers in drug development.

Synthesis of 3-Ethoxy-2,4-difluorophenol: Proposed Methodologies

Proposed Synthetic Pathway

The proposed synthesis involves the protection of the more acidic phenolic hydroxyl group of a precursor, followed by the introduction of the ethoxy group via a Williamson ether synthesis, and subsequent deprotection. A more direct approach would be the selective O-ethylation of a suitable precursor. Given the reactivity of phenols, a direct and selective synthesis is often challenging. Therefore, a multi-step approach starting from a readily available precursor like 2,4-difluorophenol is often preferred for regiochemical control.

A plausible synthetic route would be the etherification of 2,4-difluorophenol.

dot

Caption: Proposed Williamson Ether Synthesis for 3-Ethoxy-2,4-difluorophenol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on standard Williamson ether synthesis procedures for phenols.[8][10]

Step 1: O-Ethylation of 2,4-Difluorophenol

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorophenol (1.0 eq).

-

Solvent and Base: Dissolve the starting material in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at room temperature.

-

Addition of Ethylating Agent: To the stirred suspension, add an ethylating agent like ethyl iodide (CH₃CH₂I, 1.2 eq) or diethyl sulfate ((CH₃CH₂)₂SO₄, 1.2 eq) dropwise.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Ethoxy-2,4-difluorophenol.

Causality Behind Experimental Choices

-

Choice of Base and Solvent: A polar aprotic solvent like DMF is chosen to facilitate the Sₙ2 reaction by solvating the cation of the base, leaving the alkoxide nucleophile more reactive. Potassium carbonate is a mild and commonly used base for phenol alkylation, while sodium hydride offers a stronger, non-nucleophilic option.

-

Ethylating Agent: Ethyl iodide is a reactive alkyl halide suitable for Sₙ2 reactions. Diethyl sulfate is another effective and often more economical ethylating agent.

-

Temperature Control: The reaction is heated to overcome the activation energy barrier for the Sₙ2 reaction. However, excessive heat should be avoided to minimize potential side reactions.

Physicochemical and Spectroscopic Properties

The precise physicochemical and spectroscopic data for 3-Ethoxy-2,4-difluorophenol are not extensively reported. However, based on its structure and data from related compounds, we can predict its key characteristics.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Source/Basis for Prediction |

| Molecular Formula | C₈H₈F₂O₂ | Structural |

| Molecular Weight | 174.15 g/mol | Structural |

| Appearance | Colorless to light yellow solid or oil | General property of substituted phenols |

| Boiling Point | ~200-230 °C | Extrapolation from similar fluorinated phenols |

| Melting Point | Not readily predictable | Dependent on crystal packing |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water | General solubility of aromatic ethers |

| LogP | ~2.5 - 3.5 | Increased lipophilicity due to the ethoxy group |

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the aromatic protons, with coupling patterns influenced by the fluorine atoms. The chemical shifts of the aromatic protons will be downfield due to the deshielding effect of the aromatic ring and the substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group and the six aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[11][12][13][14][15] It is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing valuable structural information.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the ethoxy group or other characteristic fragments.[16][17][18]

Potential Applications in Drug Discovery

The structural features of 3-Ethoxy-2,4-difluorophenol make it a promising scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition.

Role as a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of targeted cancer therapies.[19] Many successful kinase inhibitors contain a substituted aromatic core that interacts with the ATP-binding pocket of the enzyme. The 2,4-difluorophenol moiety is a known pharmacophore in some kinase inhibitors. The fluorine atoms can form favorable interactions with the protein backbone and enhance binding affinity. The ethoxy group can be used to probe specific pockets within the active site and to modulate the physicochemical properties of the molecule.

dot

Caption: Conceptual interaction of the 3-Ethoxy-2,4-difluorophenol scaffold with a kinase active site.

Structure-Activity Relationship (SAR) Insights

-

Phenolic Hydroxyl Group: This group can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor to the hinge region of the kinase.

-

Difluoro Substitution: The fluorine atoms at the 2 and 4 positions can modulate the pKa of the phenol, influence the conformation of the molecule, and potentially engage in halogen bonding or other non-covalent interactions within the active site.

-

Ethoxy Group: The ethoxy group at the 3-position can be directed towards a hydrophobic pocket, contributing to binding affinity and selectivity. Its presence also increases the lipophilicity of the molecule, which can affect cell permeability and other ADME properties.

Safety and Handling of Organofluorine Compounds

As with all laboratory chemicals, 3-Ethoxy-2,4-difluorophenol should be handled with appropriate safety precautions. Organofluorine compounds can have unique toxicological profiles, and some may be persistent in the environment.[20]

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[21]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[21]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Specific Hazards of Fluorinated Compounds

Some fluorinated compounds can release hydrogen fluoride (HF) upon decomposition, which is highly corrosive and toxic. While this is less of a concern for a stable aromatic compound like 3-Ethoxy-2,4-difluorophenol under normal conditions, it is a potential hazard to be aware of, especially during synthesis or in case of a fire.

Conclusion

3-Ethoxy-2,4-difluorophenol represents a valuable, yet underutilized, building block for medicinal chemistry. While direct experimental data is limited, this guide has provided a comprehensive, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methods and understanding the role of fluorination in drug design, researchers can effectively incorporate this promising scaffold into their drug discovery programs. The insights provided herein are intended to stimulate further investigation into the properties and utility of 3-Ethoxy-2,4-difluorophenol and its derivatives, ultimately contributing to the development of novel and effective therapeutics.

References

- Folk, T. L., & Wideman, L. G. (1969). Competing fragmentations in the mass spectra of halogenated phenols.

-

RSC Publishing. (n.d.). Competing fragmentations in the mass spectra of halogenated phenols. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Competing Fragmentations in the Mass Spectra of Halogenated Fhenols. Retrieved from [Link]

- Ito, D., et al. (2023). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. Pharmaceuticals, 16(3), 443.

- Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.

-

PubMed. (2023). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. Retrieved from [Link]

- Khaled, M. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225.

-

ResearchGate. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

RSC Publishing. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

- Google Patents. (n.d.). A kind of method for one-step synthesis of diflunisal and derivatives thereof.

-

Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

-

Russian Journal of General Chemistry. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Ortho-lithiation reaction of ED. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

-

Snieckus, V. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

-

PubMed. (2011). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

-

ResearchGate. (n.d.). Flavonoids as Inhibitors of Lck and Fyn Kinases. Retrieved from [Link]

-

MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]

-

PubMed. (2020). O-methylated flavonol as a multi-kinase inhibitor of leukemogenic kinases exhibits a potential treatment for acute myeloid leukemia. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. O-methylated flavonol as a multi-kinase inhibitor of leukemogenic kinases exhibits a potential treatment for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. francis-press.com [francis-press.com]

- 10. The Williamson Ether Synthesis [cs.gordon.edu]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prediction of <sup>19</sup>F NMR Chemical Shifts for Fluorinated Aromatic Compounds [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy [mdpi.com]

- 20. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of 3-Ethoxy-2,4-difluorophenol: A Comprehensive Technical Guide for a Novel Building Block in Advanced Material and Pharmaceutical Synthesis

Abstract

The strategic incorporation of fluorine atoms and ether functionalities into aromatic scaffolds has become a cornerstone of modern molecular design, imparting unique physicochemical properties that are highly sought after in the pharmaceutical, agrochemical, and advanced materials sectors. This technical guide provides an in-depth exploration of 3-Ethoxy-2,4-difluorophenol, a fluorinated phenol derivative with significant potential as a versatile building block. While the definitive "discovery" of this compound is not delineated in a single seminal publication, its emergence is a logical progression in the field of fluorine chemistry. This guide will detail a plausible and robust synthetic pathway, provide comprehensive characterization data, and explore its promising applications, particularly in the realms of medicinal chemistry and liquid crystal technology. Our aim is to furnish researchers, scientists, and drug development professionals with the critical knowledge required to harness the potential of this valuable synthetic intermediate.

Introduction: The Rationale for Fluorinated Phenolic Ethers

The presence of fluorine in molecular structures can profoundly influence a range of properties, including metabolic stability, binding affinity, and lipophilicity.[1] Difluorinated phenols, in particular, serve as key intermediates in the synthesis of a variety of bioactive molecules and advanced materials.[2] The addition of an ethoxy group further modulates these characteristics, offering a handle for fine-tuning solubility and steric interactions. 3-Ethoxy-2,4-difluorophenol, with its specific substitution pattern, presents a unique combination of electronic and steric features, making it a compelling candidate for the development of novel compounds with enhanced performance.

Proposed Synthetic Pathway and Experimental Protocols

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of 3-Ethoxy-2,4-difluorophenol from 2,4-difluorophenol.

Step 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers. In this step, the phenolic proton of 2,4-difluorophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide.

Experimental Protocol:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorophenol (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF). Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydroxide (NaOH, 1.2 eq).

-

Ethylation: To the stirred suspension, add bromoethane (1.2 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification: The crude 3-Ethoxy-2,4-difluorophenol can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and effective base for this transformation, minimizing potential side reactions. Sodium hydroxide can also be used, but care must be taken to ensure anhydrous conditions to prevent hydrolysis of the ethylating agent.

-

Solvent Selection: A polar aprotic solvent like acetone or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, thus liberating the nucleophilic phenoxide.

-

Ethylating Agent: Bromoethane is a good electrophile for this reaction. Iodoethane could also be used and may result in a faster reaction rate due to the better leaving group ability of iodide, but it is more expensive.

Physicochemical Properties and Characterization Data

The successful synthesis of 3-Ethoxy-2,4-difluorophenol should be confirmed by a suite of analytical techniques. The expected properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O₂ | [3] |

| Molecular Weight | 174.15 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 73 °C | [4] |

| Boiling Point | 235 °C | [4] |

| LogP | 2.07 | [3] |

| CAS Number | 1017778-14-1 | [3] |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.0-6.8 (m, 2H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 155-150 (dd, J = 240, 10 Hz, C-F), 145-140 (dd, J = 240, 10 Hz, C-F), 120-110 (m, Ar-C), 65 (-OCH₂CH₃), 15 (-OCH₂CH₃).

-

¹⁹F NMR (CDCl₃, 376 MHz): Chemical shifts will be characteristic of the fluorine environments on the aromatic ring.

-

Mass Spectrometry (EI): m/z 174 (M⁺).

Applications in Drug Discovery and Materials Science

The unique structural features of 3-Ethoxy-2,4-difluorophenol make it a valuable precursor for a range of applications.

Medicinal Chemistry

Fluorinated aromatic compounds are of significant interest in drug discovery due to their ability to enhance metabolic stability and binding affinity. The difluorophenol moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets. The ethoxy group can be used to modulate lipophilicity and fine-tune the pharmacokinetic profile of a drug candidate. This compound could serve as a key starting material for the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.

Liquid Crystal Technology

Difluorophenyl derivatives are known components in liquid crystal mixtures due to their favorable dielectric anisotropy and viscosity.[5] The polarity and shape of 3-Ethoxy-2,4-difluorophenol suggest its potential as a core structure in the design of new liquid crystalline materials for display and electro-optic applications.[6][7][8][9] The combination of the polar hydroxyl group and the ethoxy chain can contribute to the desired mesomorphic properties.

Safety and Handling

As with all fluorinated organic compounds, 3-Ethoxy-2,4-difluorophenol should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-Ethoxy-2,4-difluorophenol represents a promising and versatile building block for the synthesis of advanced materials and novel pharmaceutical agents. While its formal "discovery" is not chronicled, its synthesis is readily achievable through established chemical transformations. This guide has provided a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and highlighted the key properties and potential applications of this valuable compound. It is our hope that this technical resource will empower researchers to explore the full potential of 3-Ethoxy-2,4-difluorophenol in their respective fields.

References

- Google Patents. Synthesis process of 3, 5-difluorophenol.

- Google Patents. Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

- Google Patents. Preparation process of 2,4-dichlorophenol.

- Google Patents. Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.

-

Shoichet Lab - University of Toronto. Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. Available at: [Link]

- Google Patents. Production method of 3-ethoxy-4-nitrophenol.

- Google Patents. Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device.

-

DTIC. Fast Response Liquid Crystals for Electro-Optic Applications. Available at: [Link]

-

Scholars Research Library. Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p - Scholars Research Library. Available at: [Link]

-

MDPI. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Available at: [Link]

-

ResearchGate. Liquid crystals for electro-optic applications | Request PDF. Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

PMC - NIH. Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood. Available at: [Link]

-

PubChem. 3-Ethoxy-2,4-difluoroaniline | C8H9F2NO | CID 46737643. Available at: [Link]

-

PubChemLite. 4-ethoxy-2,3-difluorophenol (C8H8F2O2). Available at: [Link]

-

Chemsrc. 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1. Available at: [Link]

-

CP Lab Safety. 3-Ethoxy-2,4-difluorophenol, 96% Purity, C8H8F2O2, 10 grams. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1 | Chemsrc [chemsrc.com]

- 4. 4-Ethoxy-2,3-difluorophenol | 126163-56-2 [chemicalbook.com]

- 5. US6174459B1 - Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device - Google Patents [patents.google.com]